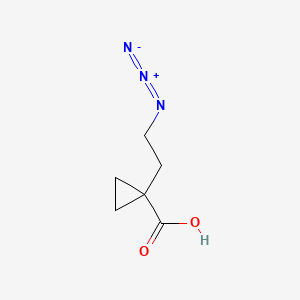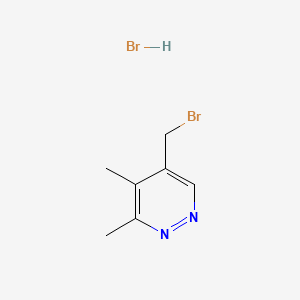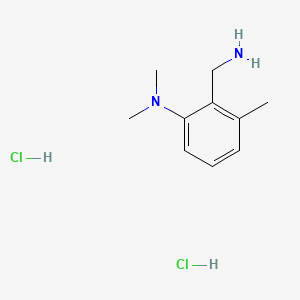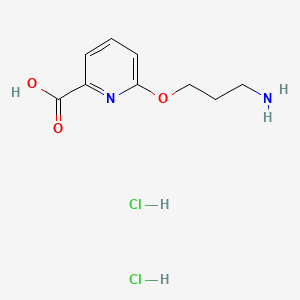
6-(3-Aminopropoxy)pyridine-2-carboxylic acid dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Aminopropoxy)pyridine-2-carboxylic acid dihydrochloride is a versatile compound used in various scientific research fields. Its unique structure, which includes a pyridine ring substituted with an aminopropoxy group and a carboxylic acid group, makes it valuable in organic synthesis, medicinal chemistry, and other applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Aminopropoxy)pyridine-2-carboxylic acid dihydrochloride typically involves the reaction of 6-chloropyridine-2-carboxylic acid with 3-aminopropanol under basic conditions to form the desired aminopropoxy derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The product is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-(3-Aminopropoxy)pyridine-2-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aminopropoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
6-(3-Aminopropoxy)pyridine-2-carboxylic acid dihydrochloride is used in various scientific research applications:
Chemistry: As a building block in organic synthesis and catalyst development.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: Potential use in drug development for targeting specific biological pathways.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-(3-Aminopropoxy)pyridine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The aminopropoxy group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The carboxylic acid group can participate in coordination with metal ions, influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
6-Aminopyridine-2-carboxylic acid: Shares the pyridine and carboxylic acid groups but lacks the aminopropoxy group.
Picolinic acid: A derivative of pyridine with a carboxylic acid group at the 2-position.
Nicotinic acid:
Uniqueness
6-(3-Aminopropoxy)pyridine-2-carboxylic acid dihydrochloride is unique due to the presence of the aminopropoxy group, which enhances its reactivity and potential for forming diverse chemical interactions. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C9H14Cl2N2O3 |
|---|---|
Peso molecular |
269.12 g/mol |
Nombre IUPAC |
6-(3-aminopropoxy)pyridine-2-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C9H12N2O3.2ClH/c10-5-2-6-14-8-4-1-3-7(11-8)9(12)13;;/h1,3-4H,2,5-6,10H2,(H,12,13);2*1H |
Clave InChI |
RXCQMFXLLALGGN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)OCCCN)C(=O)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


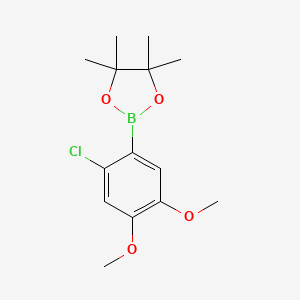
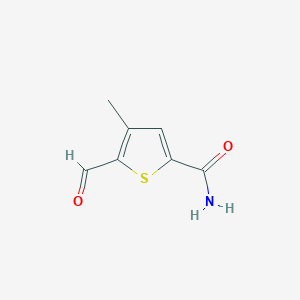
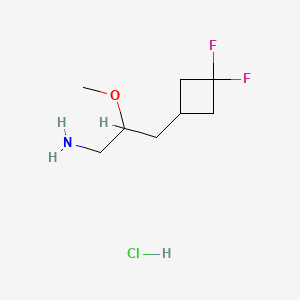
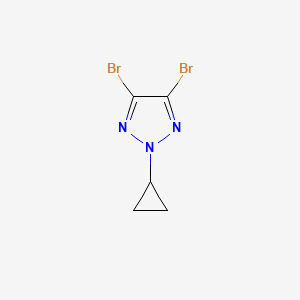
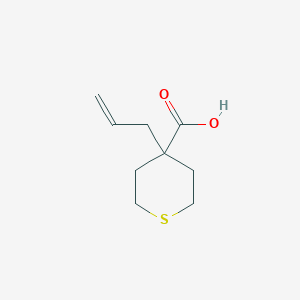
![Lithium(1+) 5-({[(tert-butoxy)carbonyl]amino}methyl)pyrazine-2-carboxylate](/img/structure/B13455862.png)

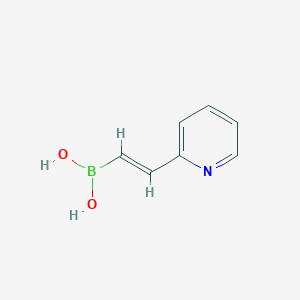
![1-[Amino(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride](/img/structure/B13455903.png)
![2-(Chloromethyl)-3-methylimidazo[4,3-b][1,3]thiazolehydrochloride](/img/structure/B13455911.png)
![3-Fluoro-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylicacid](/img/structure/B13455917.png)
